molecular formula C13H14O2 B8799281 4-(Cyclohex-1-en-1-yl)benzoic acid CAS No. 19920-83-3

4-(Cyclohex-1-en-1-yl)benzoic acid

Cat. No.: B8799281
CAS No.: 19920-83-3
M. Wt: 202.25 g/mol
InChI Key: CVGYWJHGWOZOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohex-1-en-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a cyclohexene ring attached to the benzene core at the para position relative to the carboxylic acid group. This structural motif combines aromatic and alicyclic components, imparting unique physicochemical properties.

Properties

CAS No.

19920-83-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-(cyclohexen-1-yl)benzoic acid

InChI

InChI=1S/C13H14O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2,(H,14,15)

InChI Key

CVGYWJHGWOZOMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 4-(Cyclohex-1-en-1-yl)benzoic acid and related compounds:

Compound Name Molecular Formula Functional Groups Key Properties/Reactivity
4-(Cyclohex-1-en-1-yl)benzoic acid C₁₃H₁₄O₂ Benzoic acid, cyclohexene High lipophilicity; potential conjugation effects
4-Hydroxybenzoic acid C₇H₆O₃ Benzoic acid, hydroxyl Forms hydrogen bonds; lower lipophilicity
Cyclohex-1-enylcarboxylic acid C₇H₁₀O₂ Cyclohexene, carboxylic acid Reacts with diazodiphenylmethane (kinetic studies)
4-Phenylcyclohex-1-ene-1-carboxylic acid C₁₃H₁₄O₂ Cyclohexene, carboxylic acid, phenyl Steric hindrance from phenyl substituent
4-(Cyclohex-1-en-1-yl)benzaldehyde C₁₃H₁₄O Benzaldehyde, cyclohexene Aldehyde group enables redox reactions

Reactivity and Kinetic Behavior

  • Cyclohex-1-enylcarboxylic Acid vs. 2-Methylcyclohex-1-enylcarboxylic Acid : Kinetic studies with diazodiphenylmethane reveal that substituents on the cyclohexene ring modulate reactivity. For example, the methyl group in 2-methylcyclohex-1-enylcarboxylic acid introduces steric effects, altering reaction rates compared to the unsubstituted analog .
  • 4-(Cyclohex-1-en-1-yl)benzoic Acid vs. 4-Hydroxybenzoic Acid : The hydroxyl group in 4-hydroxybenzoic acid enhances hydrogen bonding and aqueous solubility, whereas the cyclohexene substituent in the target compound likely increases hydrophobicity, impacting biological membrane permeability .

Electronic and Steric Effects

  • Cyclohexene vs. Phenyl Substituents : The phenyl group in 4-phenylcyclohex-1-ene-1-carboxylic acid creates greater steric hindrance and electronic delocalization compared to the isolated cyclohexene ring in 4-(Cyclohex-1-en-1-yl)benzoic acid .
  • Carboxylic Acid vs. Aldehyde Functionality : The carboxylic acid group in 4-(Cyclohex-1-en-1-yl)benzoic acid enables salt formation and esterification, whereas the aldehyde group in its benzaldehyde analog is prone to oxidation and nucleophilic addition .

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